YM 60828

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ym60828: is a synthetic compound known for its potent inhibition of human factor Xa, making it a valuable anticoagulant. It is primarily used in the treatment of venous thromboembolic diseases. Ym60828 is characterized by its high affinity for factor Xa and its ability to inhibit platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ym60828 is synthesized through a series of chemical reactions involving the coupling of specific aromatic and heterocyclic compounds. The synthesis typically involves the use of reagents such as amidines and sulfonamides under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Ym60828 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: Ym60828 undergoes various chemical reactions, including:

Oxidation: Ym60828 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups of Ym60828.

Substitution: Ym60828 can undergo substitution reactions where specific atoms or groups are replaced by others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions

Major Products Formed: The major products formed from these reactions include various derivatives of Ym60828 with modified functional groups, which can have different biological activities .

Scientific Research Applications

Ym60828 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of factor Xa inhibitors.

Biology: Investigated for its effects on platelet aggregation and blood coagulation.

Medicine: Explored for its potential as an anticoagulant in the treatment of thromboembolic diseases.

Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents .

Mechanism of Action

Ym60828 exerts its effects by selectively inhibiting human factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, Ym60828 prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism involves high-affinity binding to the active site of factor Xa, with minimal effects on thrombin .

Comparison with Similar Compounds

Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.

Apixaban: Known for its high selectivity for factor Xa and oral bioavailability.

Edoxaban: A factor Xa inhibitor used in the prevention of stroke and systemic embolism

Uniqueness of Ym60828: Ym60828 is unique due to its high affinity for factor Xa and its ability to inhibit platelet aggregation without significantly affecting thrombin. This selective inhibition makes it a valuable compound in the development of anticoagulant therapies .

Biological Activity

YM-60828 is a synthetic compound developed as a potent inhibitor of human factor Xa, which plays a crucial role in the coagulation cascade. This article presents an overview of its biological activity, including its anticoagulant properties, pharmacokinetics, and comparative efficacy against other anticoagulants.

YM-60828 exhibits high affinity for factor Xa, with an inhibition constant (K_i) of 1.3 nM, while showing minimal effect on thrombin (K_i > 100 μM). It effectively inhibits factor Xa in the prothrombinase complex with an IC50 value of 7.7 nM, suggesting its potential as a targeted anticoagulant therapy . The compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (APTT) at low concentrations (0.10, 0.21, and 0.24 µM), indicating its efficacy in inhibiting the coagulation process .

Antithrombotic Effects

In various animal models, YM-60828 has demonstrated significant antithrombotic effects:

- Venous Thrombosis Model : The ID50 values for YM-60828 were found to be 0.0081 mg/kg, which is substantially lower than those for heparin (6.3 IU/kg) and dalteparin (4.7 IU/kg) when administered intravenously .

- Carotid Artery Thrombosis Model : In studies involving electrically-induced thrombosis in rats, YM-60828 improved arterial patency and delayed thrombus formation compared to standard treatments like heparin and argatroban .

Pharmacokinetics

The pharmacokinetic profile of YM-60828 indicates a bioavailability of approximately 20.3% following oral administration at a dose of 3 mg/kg. Plasma concentrations reached around 788 ± 167 ng/ml one hour post-administration . This profile suggests that YM-60828 could be used effectively as an oral anticoagulant.

Comparative Efficacy

A comparative analysis of YM-60828 with other anticoagulants reveals its advantages:

| Anticoagulant | ID50 (mg/kg) | ED2 (mg/kg) | ED2/ID50 Ratio |

|---|---|---|---|

| YM-60828 | 0.0081 | 0.76 | >30 |

| Argatroban | 0.011 | 0.081 | >10 |

| Heparin | 6.3 IU/kg | 18 IU/kg | <1 |

| Dalteparin | 4.7 IU/kg | 25 IU/kg | <1 |

This table illustrates that YM-60828 achieves significant antithrombotic efficacy with relatively lower prolongation of bleeding time compared to other agents, making it a promising candidate for clinical use .

Case Studies and Clinical Implications

Research has shown that YM-60828 can exert its antithrombotic effects without significantly increasing bleeding risk, which is a common concern with many anticoagulants. For instance, in studies comparing bleeding times among various agents, the ratio of ED2/ID50 for YM-60828 was found to be markedly higher than that for heparin and other traditional anticoagulants . This characteristic positions YM-60828 as a potentially safer alternative for patients requiring anticoagulation therapy.

Properties

IUPAC Name |

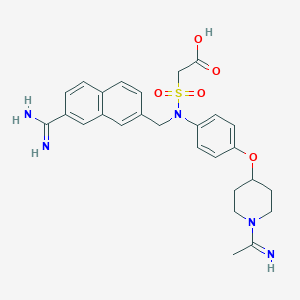

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBKHEMDWREFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430967 |

Source

|

| Record name | YM-60828 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179755-65-8 |

Source

|

| Record name | YM-60828 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.